1-(3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone
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Overview
Description
1-(3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone is a complex organic compound that features a triazole ring, a piperidine ring, and a sulfonyl group attached to a phenyl ring
Mechanism of Action
Target of Action
The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells.
Mode of Action
The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . This interaction can inhibit the enzyme’s activity, thereby reducing the production of estrogens and potentially slowing the growth of estrogen-dependent cancer cells .
Biochemical Pathways
The compound affects the estrogen biosynthesis pathway by inhibiting the aromatase enzyme . This inhibition can disrupt the normal function of the pathway, leading to a decrease in estrogen levels and potentially affecting the growth of estrogen-dependent cancer cells .
Result of Action
The compound’s action results in a decrease in estrogen levels due to the inhibition of the aromatase enzyme . This can lead to a slowdown in the growth of estrogen-dependent cancer cells . The compound has shown promising cytotoxic activity against certain cancer cell lines .
Biochemical Analysis
Biochemical Properties
The triazole ring in 1-(3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone is capable of binding in the biological system with a variety of enzymes and receptors . This interaction can influence various biochemical reactions. For instance, nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of the enzyme .
Cellular Effects
Similar triazole compounds have shown significant antibacterial activity and moderate antifungal activity . These effects could be attributed to the compound’s ability to interact with various cellular processes, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not fully elucidated. It is known that triazole compounds can exert their effects at the molecular level through various mechanisms. For instance, they can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
Similar triazole compounds are known to be thermally stable , suggesting that this compound may also exhibit stability over time
Metabolic Pathways
It is known that triazole compounds can interact with various enzymes and cofactors , suggesting that this compound may also be involved in various metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone typically involves multiple steps. One common method involves the cyclization of 4-benzotriazol-2-yl-piperidine in the presence of phosphorus oxychloride (POCl₃) . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane (DCM) or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halogens or alkyl chains.
Scientific Research Applications
1-(3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Comparison with Similar Compounds
Similar Compounds
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)ethanone: A similar compound with a different substitution pattern on the phenyl ring.
2-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)benzoic acid: Another related compound with a carboxylic acid group instead of an ethanone group.
Uniqueness
1-(3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[3-[4-(triazol-2-yl)piperidin-1-yl]sulfonylphenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-12(20)13-3-2-4-15(11-13)23(21,22)18-9-5-14(6-10-18)19-16-7-8-17-19/h2-4,7-8,11,14H,5-6,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUQXZIREKMWGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)N3N=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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